4,7-Diazaspiro[2.5]octane-5,8-dione
Overview
Description
4,7-Diazaspiro[2.5]octane-5,8-dione is a heterocyclic compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol This compound features a unique spirocyclic structure, which consists of two nitrogen atoms and two carbonyl groups
Scientific Research Applications
4,7-Diazaspiro[2.5]octane-5,8-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Safety and Hazards
The safety information for 4,7-Diazaspiro[2.5]octane-5,8-dione includes the following hazard statements: H302-H315-H319 . The precautionary statements are P261-P305+P351+P338 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
The primary target of 4,7-Diazaspiro[2.5]octane-5,8-dione is phosphatidylinositol 3-kinase (PI3K) and/or the mammalian target of rapamycin (mTOR) . These targets play a crucial role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them important in the development and progression of tumors.
Mode of Action
The compound interacts with its targets by inhibiting the activity of PI3K and mTOR . This inhibition disrupts the signaling pathways that these targets are involved in, leading to changes in the cellular processes they regulate.
Biochemical Pathways
The affected pathways include the PI3K/AKT/mTOR pathway, which is a key signaling pathway in cells. Downstream effects of this disruption can include reduced cell proliferation and survival, as well as changes in cell motility and intracellular trafficking .
Result of Action
The molecular and cellular effects of the action of this compound include reduced activity of PI3K and mTOR, disruption of the PI3K/AKT/mTOR pathway, and changes in cell proliferation, survival, motility, and intracellular trafficking . These changes can lead to the inhibition of tumor growth and progression.
Preparation Methods
The synthesis of 4,7-Diazaspiro[2.5]octane-5,8-dione typically involves the use of 1-aminocyclopropane carboxylate as a starting material . The preparation process includes several steps:
Cyclization Reaction: The final step of the synthetic route involves a cyclization reaction to form the spirocyclic structure.
Reaction Conditions: The process requires specific conditions, such as the use of an inert atmosphere and room temperature for storage.
Industrial Production: The preparation method is designed to be simple, stable, and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
4,7-Diazaspiro[2.5]octane-5,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the carbonyl groups present in the structure.
Substitution: Substitution reactions involving common reagents can lead to the formation of various derivatives.
Major Products: The major products formed from these reactions depend on the reagents and conditions used.
Comparison with Similar Compounds
4,7-Diazaspiro[2.5]octane-5,8-dione can be compared with other similar compounds, such as:
7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione: This compound has a similar spirocyclic structure but includes a benzyl group.
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: Another spirocyclic compound with different substituents.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and carbonyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4,7-diazaspiro[2.5]octane-5,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-4-3-7-5(10)6(8-4)1-2-6/h1-3H2,(H,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBJGTYVUQPXLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(=O)NCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571707 | |
Record name | 4,7-Diazaspiro[2.5]octane-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129306-17-8 | |
Record name | 4,7-Diazaspiro[2.5]octane-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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